Ammonium-d4 chloride (ND4Cl, CAS 12015-14-4) is a fully deuterated, stable isotopic salt utilized primarily as a specialized nitrogen and deuterium source in advanced spectroscopic and synthetic workflows. As a highly crystalline, bench-stable solid that sublimes at 340 °C, it provides a stoichiometric source of the ND4+ cation and acts as a highly processable surrogate for ammonia-d3 (ND3) gas. In industrial and academic procurement, ND4Cl is selected over its unlabeled counterpart (NH4Cl) to eliminate protium (1H) background interference in neutron scattering and nuclear magnetic resonance (NMR) applications, and to serve as a high-purity precursor for the synthesis of deuterated active pharmaceutical ingredients (APIs), polymers, and metal-organic frameworks .
Substituting ND4Cl with unlabeled ammonium chloride (NH4Cl) critically compromises structural and spectroscopic analyses due to the massive incoherent neutron scattering cross-section and strong nuclear dipolar coupling of protium (1H), which overwhelm detector baselines and obscure lattice dynamics [1]. Conversely, attempting to substitute ND4Cl with ammonia-d3 (ND3) gas introduces severe processability and safety bottlenecks. ND3 is a toxic, corrosive gas requiring specialized pressurized manifolds and mass flow controllers, making precise stoichiometric addition difficult at the bench scale. ND4Cl circumvents both issues by providing a weighable, bench-stable solid that delivers fully deuterated nitrogen without the protium background of NH4Cl or the infrastructural overhead of ND3 gas .
In neutron diffraction studies, the presence of protium (1H) generates overwhelming background noise due to its exceptionally high incoherent scattering cross-section. Deuteration of the ammonium cation reduces this background drastically. While unlabeled NH4Cl exhibits a massive incoherent scattering cross-section driven by its four protium atoms, ND4Cl replaces these with deuterium, which has an incoherent cross-section of only ~2.05 barns per atom compared to protium's ~80.27 barns. This results in a roughly 40-fold reduction in incoherent scattering per hydrogenous site, allowing for high-resolution mapping of the ammonium ion's structural positions and order-disorder phase transitions without baseline saturation [1].
| Evidence Dimension | Incoherent neutron scattering cross-section per atom (H vs D) |
| Target Compound Data | ND4Cl: ~2.05 barns per deuterium atom |
| Comparator Or Baseline | NH4Cl: ~80.27 barns per protium atom |
| Quantified Difference | ~40-fold reduction in incoherent scattering background per atomic site |
| Conditions | Neutron diffraction and inelastic neutron scattering assays |
Procuring ND4Cl is mandatory for neutron scattering workflows, as unlabeled NH4Cl produces too much background noise to accurately resolve hydrogen/deuterium atomic positions.
When synthesizing deuterated primary amines or heterocycles, the source of the -ND2 or -ND3 group dictates the complexity of the manufacturing setup. Ammonia-d3 (ND3) is a gas at room temperature (boiling point -30.9 °C) and requires pressurized cylinders, regulators, and closed-system manifolds to handle safely. In contrast, ND4Cl is a stable, crystalline solid that can be weighed on a standard analytical balance and handled under ambient or standard inert conditions. It sublimes at 340 °C and can be easily neutralized in situ to generate ND3 exactly when needed, eliminating the need for hazardous gas handling and improving batch-to-batch reproducibility .
| Evidence Dimension | Physical state and handling requirements |
| Target Compound Data | ND4Cl: Bench-stable solid (sublimes at 340 °C), weighable on standard balances |
| Comparator Or Baseline | ND3 (Ammonia-d3): Toxic gas (b.p. -30.9 °C), requires pressurized manifolds |
| Quantified Difference | Eliminates pressurized gas infrastructure and enables precise gravimetric dosing |
| Conditions | Benchtop synthesis and industrial scale-up of deuterated compounds |
Selecting ND4Cl over ND3 gas drastically lowers the barrier to entry and infrastructure costs for synthesizing deuterated nitrogenous compounds.
In solid-state NMR, the substitution of protium with deuterium in the ammonium cation induces measurable isotopic shifts and eliminates strong 1H-14N/15N dipolar couplings. When comparing the 14N NMR spectra of ND4Cl to NH4Cl, ND4Cl exhibits a distinct upfield deuterium isotope effect on the nitrogen chemical shift. Specifically, while the NH4+ peak is referenced at 0 ppm, the fully deuterated ND4+ peak shifts upfield by approximately 1.55 ppm. This clear spectral differentiation, combined with the lack of required high-power 1H decoupling, makes ND4Cl an ideal internal standard and mechanistic probe for studying hydrogen bonding and lattice dynamics in solid-state systems [1].
| Evidence Dimension | 14N Solid-State NMR Chemical Shift (Isotope Effect) |
| Target Compound Data | ND4Cl: ~ -1.55 ppm (upfield shift) |
| Comparator Or Baseline | NH4Cl: 0 ppm (reference baseline) |
| Quantified Difference | 1.55 ppm measurable deuterium isotope effect on the nitrogen center |
| Conditions | Solid-state 14N NMR spectroscopy |
Procuring ND4Cl provides NMR spectroscopists with a precise, decoupling-free calibration standard and a clear isotopic tracer for solid-state characterization.
Because ND4Cl reduces incoherent scattering cross-sections by ~40-fold per atomic site compared to NH4Cl, it is the mandatory choice for neutron diffraction studies. It is used to accurately map hydrogen-bond networks, determine the exact spatial coordinates of the ammonium ion, and study order-disorder phase transitions (lambda transitions) in crystalline lattices without detector saturation [1].
ND4Cl serves as a highly processable, solid-state surrogate for toxic and corrosive ammonia-d3 (ND3) gas. By neutralizing ND4Cl in situ, synthetic chemists can safely and precisely introduce fully deuterated amine (-ND2) groups into active pharmaceutical ingredients (APIs) and advanced materials without requiring pressurized gas manifolds .
Leveraging its distinct ~1.55 ppm upfield isotopic shift and the absence of 1H dipolar coupling, ND4Cl is utilized as a premium internal standard for solid-state 14N and 15N NMR. It allows researchers to calibrate magic angle spinning (MAS) setups and probe local electrostatic environments without the need for complex high-power 1H decoupling sequences [2].